![molecular formula C19H20N4O2 B2951684 N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 2108944-20-1](/img/structure/B2951684.png)
N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target extracellular signal-regulated kinases 1/2 (erk1/2), which play crucial roles in cell proliferation and differentiation .
Mode of Action
It is suggested that the compound may interact with its targets (such as erk1/2) and inhibit their activity, leading to antineoplastic effects .
Biochemical Pathways
The compound’s interaction with its targets likely affects the MAP kinase pathway . This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway could lead to decreased cell proliferation and increased cell death, which could explain the compound’s potential antineoplastic activity .
Result of Action
Based on its potential interaction with erk1/2 and the map kinase pathway, it could potentially lead to decreased cell proliferation and increased cell death, particularly in cancer cells .
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, its limitations include its low solubility and stability, which may affect its efficacy and reproducibility in experiments.
Future Directions
For the research of N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide include further investigation of its mechanism of action, optimization of its synthesis method, and development of more stable and soluble derivatives. Additionally, more studies are needed to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative disorders.
Conclusion
This compound is a promising chemical compound that has shown potential therapeutic applications in cancer treatment, Alzheimer's disease, and diabetes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in lab experiments.
Synthesis Methods
The synthesis method of N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves the reaction of benzylamine, 2-hydroxy-2-phenylethylamine, and methyl isocyanate in the presence of a catalyst. The resulting product is purified through recrystallization to obtain a white crystalline solid.
Scientific Research Applications
N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide has been studied for its potential therapeutic applications in cancer treatment, Alzheimer's disease, and diabetes. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In Alzheimer's disease, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake.
properties
IUPAC Name |
N-benzyl-1-(2-hydroxy-2-phenylethyl)-N-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22(12-15-8-4-2-5-9-15)19(25)18-20-14-23(21-18)13-17(24)16-10-6-3-7-11-16/h2-11,14,17,24H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBMTRTWOIQUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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